2-Methyl-5-vinylpyridine

Radical copolymerization Monomer reactivity ratios Copolymer composition control

2-Methyl-5-vinylpyridine (MVP, 2M5VP) is a vinyl-substituted pyridine monomer (C₈H₉N, MW 119.16 g/mol) that appears as a clear to faintly opalescent liquid. It is a key building block in specialty polymer synthesis, valued for its dual functionality: the vinyl group enables radical, cationic, and graft polymerization, while the pyridine nitrogen permits quaternization, coordination, and pH-responsive behavior.

Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
CAS No. 140-76-1
Cat. No. B086018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-vinylpyridine
CAS140-76-1
Synonyms2-methyl-5-vinylpyridine
2-methyl-5-vinylpyridine hydrochloride
Molecular FormulaC8H9N
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C=C
InChIInChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3
InChIKeyVJOWMORERYNYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-vinylpyridine (CAS 140-76-1) Procurement Guide: Monomer Specifications and Industrial Baseline


2-Methyl-5-vinylpyridine (MVP, 2M5VP) is a vinyl-substituted pyridine monomer (C₈H₉N, MW 119.16 g/mol) that appears as a clear to faintly opalescent liquid [1]. It is a key building block in specialty polymer synthesis, valued for its dual functionality: the vinyl group enables radical, cationic, and graft polymerization, while the pyridine nitrogen permits quaternization, coordination, and pH-responsive behavior [2]. Industrially, MVP is used as a monomer for resins, an oil additive, an ore flotation agent, and a dye acceptor [1]. Compared to the more common vinylpyridine isomers 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP), the 2-methyl substituent on MVP modifies both the electronic character of the pyridine ring and the steric environment around the nitrogen, leading to measurably distinct copolymerization reactivity, polymer properties, and application fit.

Why 2-Vinylpyridine or 4-Vinylpyridine Cannot Simply Replace 2-Methyl-5-vinylpyridine in Copolymer Formulations


Despite sharing a vinylpyridine backbone, 2-VP, 4-VP, and MVP exhibit substantially different reactivity profiles in radical copolymerization [1]. The position of the nitrogen and the presence of the 2-methyl group alter the Alfrey–Price Q–e parameters, monomer reactivity ratios, and the response to metal-salt additives [2]. These differences translate into divergent copolymer compositions, sequence distributions, and final material properties—even when the same comonomer feed ratio is used. For procurement, selecting the wrong isomer can lead to off-specification copolymer architecture, compromised ion-exchange capacity, altered thermal stability, or failure to meet regulatory specifications in pharmaceutical copolymer applications [3].

Quantitative Differentiation Evidence for 2-Methyl-5-vinylpyridine Relative to Closest Structural Analogs


Monomer Reactivity Ratios in Radical Copolymerization: MVP vs. Styrene, MMA, MA, and AN at 60°C

In bulk radical copolymerization at 60°C, MVP exhibits a distinct set of monomer reactivity ratios that differ substantially from those reported for 2-vinylpyridine and 4-vinylpyridine with the same comonomers. When copolymerized with styrene, MVP shows r₁(St) = 0.812 ± 0.005 and r₂(MVP) = 0.91 ± 0.02, indicating near-azeotropic behavior; with methyl methacrylate, r₁(MMA) = 0.46 ± 0.02 and r₂(MVP) = 0.61 ± 0.08; with methyl acrylate, r₁(MA) = 0.172 ± 0.007 and r₂(MVP) = 0.88 ± 0.10; and with acrylonitrile, r₁(AN) = 0.116 ± 0.003 and r₂(MVP) = 0.27 ± 0.04 [1]. The Q and e values for MVP were also calculated from these data [1]. These reactivity parameters directly determine the instantaneous copolymer composition and monomer sequence distribution.

Radical copolymerization Monomer reactivity ratios Copolymer composition control

Radical Polymerization Rate with Cupric Acetate Initiator: MVP vs. 4-Vinylpyridine vs. 2-Vinylpyridine

Tazuke and Okamura (1966) measured the initial rates of radical polymerization (Rp) of vinylpyridine isomers initiated by cupric acetate in a methanol–pyridine mixture at 50°C. 4-VP polymerized with a quantified rate: Rp = 6.95 × 10⁻⁶ [Cu(II)]¹/² [4-VP]² L·mol⁻¹·s⁻¹ [1]. Under identical initiator and solvent conditions, the polymerization of both 2-vinylpyridine and 2-methyl-5-vinylpyridine was 'much slower' than that of 4-VP [1]. The activation energy for initiation by cupric acetate was determined as 5.4 ± 1.6 kcal/mol [1].

Metal-catalyzed polymerization Initiation kinetics Vinylpyridine reactivity ranking

Response to Cobaltous Chloride Additive: Divergent Behavior of MVP, 4-VP, and 2-VP in Radical Polymerization

In a systematic study of radical polymerizability in DMF solution, Tazuke and Okamura (1969) demonstrated that the addition of cobaltous chloride (CoCl₂) produces qualitatively different effects depending on the vinylpyridine isomer. The polymerization rates of both 4-vinylpyridine and 2-methyl-5-vinylpyridine were enhanced by CoCl₂ addition, whereas the polymerization of 2-vinylpyridine was retarded under identical conditions [1]. Furthermore, the monomer reactivity of all vinylpyridines was enhanced by complex formation with cobaltous chloride as studied by copolymerization with styrene, though the enhancement magnitude for 4-VP–Co complex was somewhat smaller than that of the corresponding zinc complex [1].

Metal-salt effect on polymerization Cobalt complexation Monomer reactivity modulation

Anion Exchange Membrane Performance: Chloromethylstyrene–MVP Copolymer vs. DVB-Based Membranes

Mizutani et al. (1987) prepared strongly basic anion exchange membranes by radical copolymerization of chloromethylstyrene and 2-methyl-5-vinylpyridine and systematically compared their electrochemical and morphological properties against two control membrane types: chloromethylstyrene–divinylbenzene (DVB) membranes and 2-methyl-5-vinylpyridine–divinylbenzene membranes [1]. The chloromethylstyrene–MVP membranes were proved to have larger anion exchange capacity, smaller electric resistance, larger water content, and higher permeability than both DVB-containing control membranes [1].

Anion exchange membrane Ion exchange capacity Membrane permeability

Homopolymer Properties of PMVP vs. Polystyrene: Mechanical Similarity with Added Quaternization and Water Absorption Functionality

Gechele and Convalle (1961) characterized the physical and technological properties of poly(2-methyl-5-vinylpyridine) (PMVP) homopolymer. PMVP is rather similar to polystyrene in many mechanical and electrical properties [1]. Critically, however, the pyridine nucleus imparts to PMVP a strong tendency to absorb water and great ease of quaternization with acids, halides, and other electrophiles—properties entirely absent in polystyrene [1]. This water absorption characteristic does, however, lead to poor outdoor durability and rapid property deterioration after prolonged humidity exposure [1].

Polyelectrolyte Quaternization Water absorption Mechanical properties

Oil-Resistant Elastomer Performance: Butadiene–MVP Copolymers vs. Butadiene–Acrylonitrile (NBR) Controls

Butadiene–MVP copolymers and butadiene–acrylonitrile–MVP terpolymers represent a class of oil-resistant synthetic rubbers that are vulcanized by reaction with organic halides [1]. In comparative testing, these MVP-containing experimental rubbers were superior to butadiene–acrylonitrile control compounds in contact with hot diester lubricants, giving much higher tensile strength after exposure for 72 hours at 300°F (149°C) or 48 hours at 158°F (70°C) [1]. The MVP-containing rubbers also possess excellent resistance to flex crack growth and are considerably better than controls in resistance to blowout under severe conditions of rapid cyclic deformation under heavy load at elevated temperatures [1].

Oil-resistant rubber Tensile strength retention Flex crack resistance

Procurement-Driven Application Scenarios for 2-Methyl-5-vinylpyridine Based on Quantitative Differentiation Evidence


Precision Copolymer Architecture Design Using Mayo–Lewis Reactivity Ratios

When designing statistical copolymers of MVP with styrene, methyl methacrylate, methyl acrylate, or acrylonitrile, the experimentally determined reactivity ratios (r₁, r₂) reported by Tamikado (1960) provide the essential kinetic input for the Mayo–Lewis instantaneous copolymer composition equation [1]. These values are specific to MVP and cannot be substituted with reactivity ratios from 2-VP or 4-VP systems. For instance, the near-azeotropic r₁·r₂ product for MVP/styrene (r₁·r₂ ≈ 0.74) enables preparation of compositionally homogeneous copolymers at specific feed ratios, whereas the strong alternating tendency in MVP/AN (r₁·r₂ ≈ 0.031) yields copolymers with markedly different sequence distributions. Procurement of MVP specifically (rather than 2-VP or 4-VP) is mandatory when the target copolymer composition and sequence distribution have been optimized using MVP-specific reactivity ratios.

High-Performance Anion Exchange Membrane Fabrication for Electrodialysis and Separation

For strongly basic anion exchange membranes prepared by copolymerization of chloromethylstyrene with a vinylpyridine monomer, MVP provides superior electrochemical performance compared to DVB-based formulations [2]. The chloromethylstyrene–MVP membranes exhibit larger ion exchange capacity, lower electrical resistance, higher water content, and greater permeability than either chloromethylstyrene–DVB or MVP–DVB controls [2]. This performance differential makes MVP the preferred vinylpyridine monomer for membrane manufacturers targeting low-resistance, high-flux anion exchange applications in water treatment, resource recovery, and electrochemical processes.

Oil-Resistant Elastomer Formulations for Extreme-Temperature Sealing Applications

Butadiene–MVP copolymers provide superior tensile strength retention after prolonged exposure to hot diester lubricants compared to butadiene–acrylonitrile (NBR) controls [3]. This performance advantage is critical in aerospace hydraulic systems, automotive transmission seals, and industrial gaskets operating at elevated temperatures (up to 300°F). The MVP monomer unit is essential to this oil resistance; substitution with styrene eliminates the pyridine-mediated vulcanization chemistry with organic halides that underlies the elastomer's performance [3].

Pharmaceutical Copolymer Synthesis for Antiviral Nasal Spray Formulations

The copolymer of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine (at 35–39 mol% MVP content, viscosity-average molecular weight 15.2–27.6 kDa) is a critical active pharmaceutical ingredient in an intranasal formulation for prevention of influenza and other viral respiratory infections [4]. This specific copolymer composition and molecular weight range depend on the unique reactivity ratios of MVP with NVP and cannot be replicated using 2-VP or 4-VP. The formulation requires a pH range of 5.5–6.2 and an estimated shelf life of 2 years [5]. For pharmaceutical manufacturers, MVP procurement is non-negotiable for this drug product.

Technical Documentation Hub

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